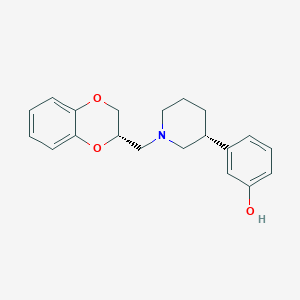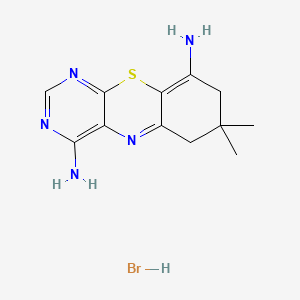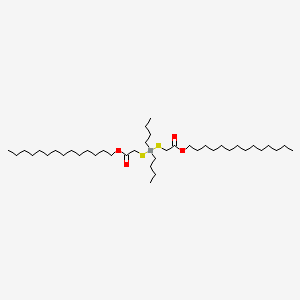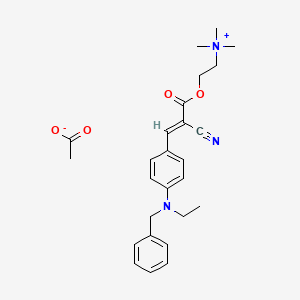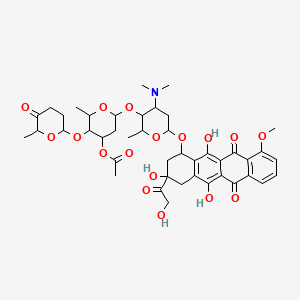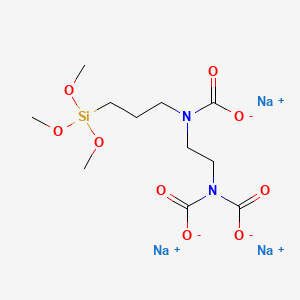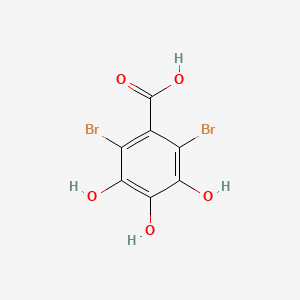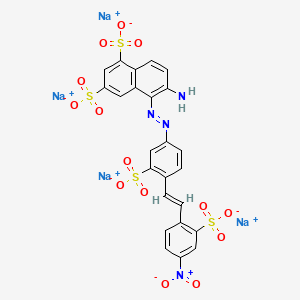
1,3-Naphthalenedisulfonic acid, 6-amino-5-((4-(2-(4-nitro-2-sulfophenyl)ethenyl)-3-sulfophenyl)azo)-, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Naphthalenedisulfonic acid, 6-amino-5-((4-(2-(4-nitro-2-sulfophenyl)ethenyl)-3-sulfophenyl)azo)-, sodium salt is a complex organic compound. It is known for its vibrant color properties and is often used in dye and pigment industries. This compound is characterized by its azo group, which is responsible for its chromophoric properties, making it useful in various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Naphthalenedisulfonic acid, 6-amino-5-((4-(2-(4-nitro-2-sulfophenyl)ethenyl)-3-sulfophenyl)azo)-, sodium salt typically involves multiple steps:
Nitration: The initial step involves the nitration of naphthalene to introduce nitro groups.
Sulfonation: This is followed by sulfonation to add sulfonic acid groups to the naphthalene ring.
Amination: The nitro groups are then reduced to amino groups.
Diazotization: The amino groups are diazotized to form diazonium salts.
Coupling Reaction: Finally, the diazonium salts are coupled with other aromatic compounds to form the azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The process is optimized to minimize by-products and waste.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and azo groups.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, often replacing hydrogen atoms on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.
Substitution Reagents: Sulfuric acid, chlorosulfonic acid.
Major Products
Oxidation: Formation of nitroso compounds and sulfonic acids.
Reduction: Formation of aromatic amines.
Substitution: Formation of various substituted aromatic compounds.
科学的研究の応用
1,3-Naphthalenedisulfonic acid, 6-amino-5-((4-(2-(4-nitro-2-sulfophenyl)ethenyl)-3-sulfophenyl)azo)-, sodium salt has several applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy due to its vibrant color properties.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic agent.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of pigments for paints and coatings.
作用機序
The compound exerts its effects primarily through its azo group, which can undergo various chemical reactions. The molecular targets include aromatic compounds that can participate in coupling reactions. The pathways involved often include electron transfer processes, leading to the formation of colored products.
類似化合物との比較
Similar Compounds
- 1,3-Naphthalenedisulfonic acid, 6-amino-5-((4-(2-(4-nitrophenyl)ethenyl)-3-sulfophenyl)azo)-, sodium salt
- 1,3-Naphthalenedisulfonic acid, 6-amino-5-((4-(2-(4-nitro-3-sulfophenyl)ethenyl)-3-sulfophenyl)azo)-, sodium salt
Uniqueness
The unique combination of nitro, sulfonic acid, and azo groups in 1,3-Naphthalenedisulfonic acid, 6-amino-5-((4-(2-(4-nitro-2-sulfophenyl)ethenyl)-3-sulfophenyl)azo)-, sodium salt gives it distinct chemical properties, making it particularly useful in applications requiring vibrant colors and specific reactivity.
特性
CAS番号 |
74398-78-0 |
|---|---|
分子式 |
C24H14N4Na4O14S4 |
分子量 |
802.6 g/mol |
IUPAC名 |
tetrasodium;6-amino-5-[[4-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]-3-sulfonatophenyl]diazenyl]naphthalene-1,3-disulfonate |
InChI |
InChI=1S/C24H18N4O14S4.4Na/c25-20-8-7-18-19(11-17(43(31,32)33)12-23(18)46(40,41)42)24(20)27-26-15-5-3-13(21(9-15)44(34,35)36)1-2-14-4-6-16(28(29)30)10-22(14)45(37,38)39;;;;/h1-12H,25H2,(H,31,32,33)(H,34,35,36)(H,37,38,39)(H,40,41,42);;;;/q;4*+1/p-4/b2-1+,27-26?;;;; |
InChIキー |
CQMBKZCMBKMCJT-CRSRMRDOSA-J |
異性体SMILES |
C1=CC(=C(C=C1N=NC2=C(C=CC3=C2C=C(C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N)S(=O)(=O)[O-])/C=C/C4=C(C=C(C=C4)[N+](=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
正規SMILES |
C1=CC(=C(C=C1N=NC2=C(C=CC3=C2C=C(C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N)S(=O)(=O)[O-])C=CC4=C(C=C(C=C4)[N+](=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


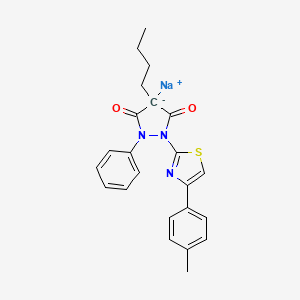
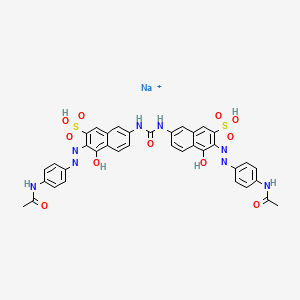
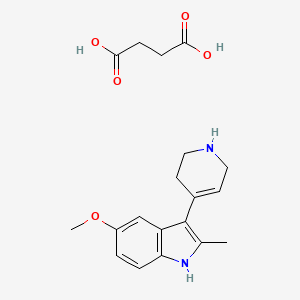
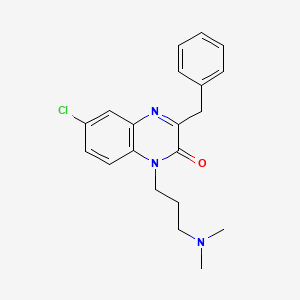
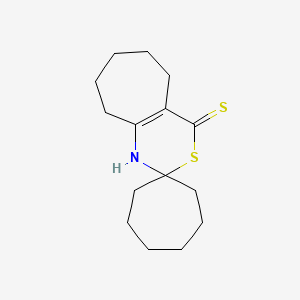
![3-[4-methoxy-3-[[4-(trifluoromethyl)phenyl]methylcarbamoyl]phenyl]-2-methylsulfanylpropanoic acid](/img/structure/B15192325.png)
